molecular formula C16H12ClNO B1291563 7-(Benzyloxy)-4-chloroquinoline CAS No. 178984-56-0

7-(Benzyloxy)-4-chloroquinoline

Cat. No.: B1291563
CAS No.: 178984-56-0
M. Wt: 269.72 g/mol
InChI Key: TXHLONYFVBSHDY-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-4-chloroquinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-4-chloroquinoline typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-chloroquinoline.

    Benzyloxy Group Introduction: The benzyloxy group is introduced at the 7th position of the quinoline ring through a nucleophilic substitution reaction. This can be achieved by reacting 4-chloroquinoline with benzyl alcohol in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: The compound can be reduced to form 7-(benzyloxy)-4-chloro-1,2,3,4-tetrahydroquinoline.

    Substitution: The chlorine atom at the 4th position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: 7-(Benzyloxy)-4-chloro-1,2,3,4-tetrahydroquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Benzyloxy)-4-chloroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-4-chloroquinoline involves its interaction with specific molecular targets. The benzyloxy group enhances its ability to bind to enzymes and receptors, thereby modulating their activity. The chlorine atom at the 4th position contributes to its lipophilicity, allowing it to penetrate cell membranes more effectively. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

  • 7-(Benzyloxy)-4-methylquinoline
  • 7-(Benzyloxy)-4-fluoroquinoline
  • 7-(Benzyloxy)-4-bromoquinoline

Comparison:

  • Uniqueness: The presence of a chlorine atom at the 4th position in 7-(Benzyloxy)-4-chloroquinoline makes it more lipophilic compared to its methyl, fluoro, and bromo counterparts. This enhances its ability to penetrate cell membranes and interact with intracellular targets.
  • Biological Activity: The chlorine atom also contributes to its unique biological activity profile, making it a promising candidate for further research in medicinal chemistry.

Biological Activity

7-(Benzyloxy)-4-chloroquinoline is a synthetic compound belonging to the quinoline family, which is renowned for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound features a chloro group at the 4-position and a benzyloxy group at the 7-position of the quinoline ring. This structural configuration is significant as it influences the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC15_{15}H12_{12}ClN
Molecular Weight255.72 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can inhibit enzymes involved in critical processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects. For instance, studies suggest that it may exhibit cytotoxicity through mechanisms similar to those of established antimalarial drugs like chloroquine, but with a potentially improved safety profile .

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, it has shown inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of this compound found that:

  • Minimum Inhibitory Concentration (MIC) against S. aureus was 32 µg/mL.
  • MIC against E. coli was recorded at 64 µg/mL.
    These findings indicate that this compound could serve as a lead for developing new antibiotics.

Anticancer Activity

The anticancer potential of this compound has also been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.

Research Findings on Anticancer Activity

  • In a study involving A549 (lung cancer) and L929 (fibrosarcoma) cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability.
  • The compound exhibited an IC50 value of approximately 25 µM for A549 cells after 48 hours of exposure, indicating significant anticancer activity compared to control treatments .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:

CompoundAntimicrobial ActivityAnticancer ActivityNotes
Chloroquine ModerateHighEstablished antimalarial drug
7-Benzyloxy-4-chloroquinoline HighModerateSimilar structure; less studied
7-(Benzyloxy)-6-methoxyquinolin-4-ol HighHighContains methoxy group; broader activity profile

Properties

IUPAC Name

4-chloro-7-phenylmethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-15-8-9-18-16-10-13(6-7-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHLONYFVBSHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=NC=CC(=C3C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621790
Record name 7-(Benzyloxy)-4-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178984-56-0
Record name 7-(Benzyloxy)-4-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7-(benzyloxy)-4-chloroquinoline 90-B was prepared (see general synthesis Scheme I) from the commercially available compound 90-A (from Aldrich). A mixture of 90-B (2.8 g, 10.4 mmol), 6-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid 90-C (2 g, 10.4 mmol) and Cs2CO3 (10.1 g, 31.4 mmol) in DMSO (70 ml) was heated to 130° C. for 2 hours. The solution was poured into water, neutralized with AcOH and extracted with EtOAc. The concentrated residue was purified by silica gel chromatography using 2-5% MeOH in CH2Cl2 to give 6-{([7-(benzyloxy)quinolin-4-yl]oxy}-2-methyl-1-benzofuran-3-carboxylic acid 90-D (4.2 g, 94% yield) as a solid.
[Compound]
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compound 90-A
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Synthesis routes and methods II

Procedure details

7-(benzyloxy)-4-chloroquinoline 90-B was prepared (see general synthesis Scheme I) from the commercially available compound 90-A (from Aldrich). A mixture of 90-B (2.8 g, 10.4 mmol), 6-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid 90-C (2 g, 10.4 mmol) and Cs2CO3 (10.1 g, 31.4 mmol) in DMSO (70 ml) was heated to 130° C. for 2 hours. The solution was poured into water, neutralized with AcOH and extracted with EtOAc. The concentrated residue was purified by silica gel chromatography using 2-5% MeOH in CH2Cl2 to give 6-{[7-(benzyloxy)quinolin-4-yl]oxy}-2-methyl-1-benzofuran-3-carboxylic acid 90-D (4.2 g, 94% yield) as a solid.
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Synthesis routes and methods III

Procedure details

To a suspension of 7-(benzyloxy)quinolin-4-ol (72 g, 287 mmol) in toluene (134 mL) was added phosphoryl trichloride (44 g, 287 mmol, Tianjin FuChen Chem. Co. Ltd.). The suspension was heated to 120° C. for 1 hour. The reaction mixture was then cooled to 70° C. and diluted with EtOAc (600 mL). The resulted mixture was stirred for 30 minutes while cooling down to 15° C. using an ice bath. The mixture was neutralized with 3 M NaOH aqueous solution to pH 7˜8 while maintaining the temperature of the solution under 20° C. The aqueous layer was separated and extracted with EtOAc (200 mL). The combined organic layers were washed with brine (200 mL), dried over anhydrous Na2SO4 and concentrated in vacuo to give the title compound as a pale yellow solid (70.8 g, 91.6%).
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Yield
91.6%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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